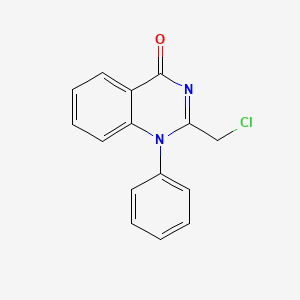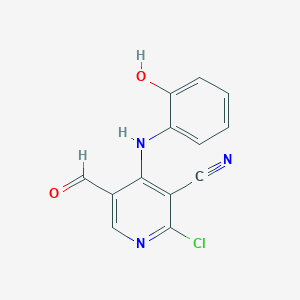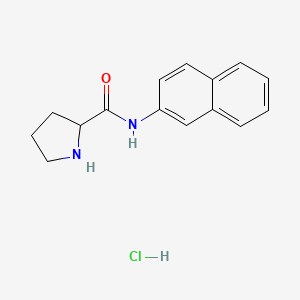![molecular formula C13H11ClN4O B11847056 3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)
3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran and reagents such as sodium hydroxide and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the development of therapeutic agents targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it can act on the Janus kinase (JAK) pathway, which is involved in cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with similar structural features.
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another derivative used in medicinal chemistry.
Uniqueness
3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-chloro-4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H11ClN4O/c1-18-5-4-9-12(18)16-7-17-13(9)19-11-3-2-8(15)6-10(11)14/h2-7H,15H2,1H3 |
InChI Key |
YFPIPYXYJUSGHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2OC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)


![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)


![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)




